5-Amino-6-chloropyrimidine-4-thiol

Vue d'ensemble

Description

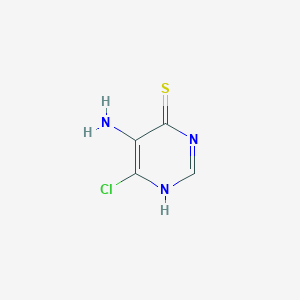

5-Amino-6-chloropyrimidine-4-thiol is a heterocyclic compound that belongs to the pyrimidine family. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound contains both sulfur and nitrogen atoms, which make it a useful precursor for the synthesis of many chemical compounds such as pesticides, drugs, and dyes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Amino-6-chloropyrimidine-4-thiol can be synthesized through various methods. One common method involves the reaction of pyrimidine-4-thiol with thiourea and ferrous chloride. The reaction equation is as follows:

C4H4N2S+HNCS+FeCl2→C4H4ClN3S+FeCl3

Activité Biologique

5-Amino-6-chloropyrimidine-4-thiol (C5H5ClN4S) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of an amino group and a thiol group attached to a pyrimidine ring. Its structure allows for various chemical reactions, making it a versatile building block in pharmaceutical synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including protein kinases involved in cell signaling pathways crucial for cell proliferation and survival. For instance, it affects the phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer .

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism includes the induction of apoptosis and inhibition of tumor growth through interference with critical signaling pathways .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- Anticancer Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast (MDA-MB-231), colorectal (HT-29), and renal (U-937). The results showed significant inhibition of cell proliferation, with IC50 values indicating strong activity against these cancer types .

- Enzyme Inhibition Studies : Research focusing on the inhibition of glutathione S-transferase (GST) revealed that this compound effectively inhibited this enzyme, which plays a role in detoxification processes within cells. This suggests potential applications in enhancing the efficacy of chemotherapeutic agents by reducing drug resistance .

- Anti-inflammatory Potential : The compound demonstrated notable anti-inflammatory properties by inhibiting COX-2 activity, which is crucial in inflammatory processes. This finding supports further exploration into its use as an anti-inflammatory agent in clinical settings .

Propriétés

IUPAC Name |

5-amino-6-chloro-1H-pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3S/c5-3-2(6)4(9)8-1-7-3/h1H,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHPZWYCFFRGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)C(=C(N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390992 | |

| Record name | 5-Amino-6-chloropyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54851-35-3 | |

| Record name | 54851-35-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-6-chloropyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-6-chloro-3,4-dihydropyrimidine-4-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.